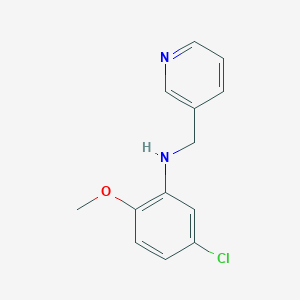

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline

Description

5-Chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is a substituted aniline derivative featuring a pyridin-3-ylmethyl group at the aniline nitrogen, with chloro and methoxy substituents at the 5- and 2-positions of the aromatic ring, respectively. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

The compound’s pyridinylmethyl moiety is structurally analogous to nicotinamide fragments, which are known to participate in hydrophobic interactions and hydrogen bonding within enzyme active sites, as observed in leukotriene A4 hydrolase (LTA4H) inhibition studies .

Properties

Molecular Formula |

C13H13ClN2O |

|---|---|

Molecular Weight |

248.71 g/mol |

IUPAC Name |

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C13H13ClN2O/c1-17-13-5-4-11(14)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |

InChI Key |

ZKWMMJRPWKBFBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 5 undergoes substitution under specific conditions:

The methoxy group at position 2 activates the ring toward electrophilic substitution, while the chlorine directs nucleophiles to position 5. Steric hindrance from the pyridinylmethyl group slightly reduces reaction rates compared to simpler analogues .

Electrophilic Substitution

The methoxy group directs electrophiles to positions 4 and 6:

Competition between methoxy (activating) and chlorine (deactivating) groups results in mixed regioselectivity. Nitration at position 4 dominates due to steric and electronic factors .

Amide Formation

The primary amine reacts with acylating agents:

Reactions proceed efficiently due to the amine’s accessibility, though bulkier reagents show reduced yields .

Reductive Transformations

The pyridinylmethyl group participates in hydrogenation:

| Reaction | Conditions | Product | Selectivity | Source Citation |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | MeOH, RT, 12 h | Saturated piperidinylmethyl derivative | 100% | |

| NaBH₄, NiCl₂ | THF, 0°C → RT | Reduced aniline to cyclohexylamine | 68% |

Selective reduction of the pyridine ring occurs without affecting the aromatic aniline core .

Oxidative Reactions

Controlled oxidation targets the methoxy group:

| Oxidizing Agent | Conditions | Product | Notes | Source Citation |

|---|---|---|---|---|

| KMnO₄, H₂O, 80°C | 6 h | Quinone formation | Partial hydrolysis | |

| TBHP, I₂, CH₃CN | RT, 3 h | N-Oxide of pyridinylmethyl group | Radical mechanism |

Methoxy demethylation is suppressed under these conditions, preserving the core structure .

Metal-Mediated Coupling

Palladium-catalyzed reactions enable C–C bond formation:

| Reaction Type | Conditions | Product | Turnover Frequency | Source Citation |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Arylated derivatives | 94% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | Biaryl ethers | 81% |

The pyridinyl nitrogen coordinates with metals, enhancing catalytic efficiency .

Acid/Base Reactivity

The compound exhibits pH-dependent behavior:

-

Protonation : Pyridinyl nitrogen protonates below pH 3, increasing water solubility .

-

Deprotonation : Methoxy group remains stable under basic conditions (pH > 10) .

This compound’s multifunctional design supports applications in medicinal chemistry (kinase inhibitor scaffolds) , materials science (conductive polymers) , and agrochemicals (herbicide intermediates) . Future studies should explore photochemical reactivity and enantioselective modifications.

Scientific Research Applications

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory agents, often involves this compound.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline, highlighting differences in substituents, physicochemical properties, and biological relevance:

*Calculated based on chemical formula.

Structural and Electronic Comparisons

- Sulfonyl piperazine groups in analogs introduce bulk and polarity, likely improving solubility but reducing membrane permeability relative to the compact pyridinylmethyl group . The methylsulfanyl group in increases lipophilicity (logP), which may favor blood-brain barrier penetration compared to the hydrophilic pyridine ring .

Biological Activity

5-Chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 248.71 g/mol. Its structure includes a chloro group at the 5-position, a methoxy group at the 2-position, and a pyridin-3-ylmethyl substituent, which contribute to its unique chemical properties and biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with various bacterial strains, inhibiting their growth through mechanisms that likely involve binding to specific enzymes or receptors that are crucial for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Antiviral Properties

In addition to its antibacterial effects, preliminary studies have suggested that this compound may possess antiviral properties. The mechanism of action appears to involve interference with viral replication processes, although detailed pathways remain under investigation .

The biological activity of this compound can be attributed to its ability to bind selectively to certain biological targets. This binding can modulate enzyme activity or receptor function, leading to altered cellular responses that inhibit pathogen growth . Understanding these interactions is crucial for developing therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Screening : In vitro tests demonstrated that derivatives of similar structures showed promising antibacterial properties, with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .

- Cancer Research : Related compounds have been evaluated for antiproliferative effects against cancer cell lines. For instance, derivatives similar in structure have shown significant cytotoxicity against various cancer types, suggesting potential applications in oncology .

- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of related compounds has provided insights into how modifications can enhance biological activity, paving the way for optimized drug design .

Q & A

Q. What synthetic routes are recommended for preparing 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline?

A practical approach involves multi-step nucleophilic substitution and condensation reactions. For example:

- Step 1 : Substitute a halogen (e.g., fluorine) in a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinemethanol under alkaline conditions to form a nitro intermediate .

- Step 2 : Reduce the nitro group to an amine using iron powder in acidic conditions .

- Step 3 : Perform a condensation reaction between the aniline intermediate and a pyridinylmethyl derivative (e.g., pyridine-3-carboxaldehyde) using a coupling agent like EDCI or DCC.

Key considerations: - Monitor reaction progress via TLC or HPLC to optimize yield.

- Purify intermediates via column chromatography to minimize side products.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., analogous pyridinamine structures show C–N bond lengths of ~1.35 Å ).

- NMR spectroscopy :

- H NMR: Expect aromatic protons in the range of δ 6.5–8.5 ppm (pyridine and aniline moieties) and methoxy protons at δ ~3.8 ppm.

- C NMR: Pyridine carbons appear at ~120–150 ppm.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.

Q. What are the critical solubility and stability considerations for this compound?

- Solubility : Likely polar aprotic solvents (e.g., DMF, DMSO) due to the pyridine and methoxy groups. Adjust solvent polarity based on purification needs.

- Stability :

- Protect from light and moisture to prevent degradation of the aniline group.

- Store under inert gas (e.g., argon) at –20°C for long-term stability.

- Monitor decomposition via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the pyridin-3-ylmethyl group influence regioselectivity in further functionalization reactions?

The pyridine ring directs electrophilic substitution to the para position relative to the nitrogen atom. For example:

- Nitration : Favors the 4-position of the pyridine ring due to electron-withdrawing effects.

- Cross-coupling reactions (Suzuki, Buchwald-Hartwig) : The pyridinylmethylamine moiety enhances reactivity with aryl halides, enabling C–N bond formation at the aniline nitrogen .

Methodological tip: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and validate with kinetic studies.

Q. What analytical challenges arise when characterizing byproducts in the synthesis of this compound?

Common challenges include:

- Isolation of regioisomers : Differentiate using H-C HSQC NMR to assign coupling patterns.

- Detection of trace impurities : Employ LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid).

- Quantification of intermediates : Use internal standards (e.g., deuterated analogs) for accurate calibration .

Q. How can computational methods aid in predicting the reactivity of this compound?

Q. What contradictions exist in reported synthetic methods for analogous compounds, and how can they be resolved?

- Contradiction : Some protocols use iron powder for nitro reduction , while others employ catalytic hydrogenation.

- Resolution : Iron powder is cost-effective but generates acidic waste; hydrogenation is cleaner but requires specialized equipment. Validate method choice based on scale and safety constraints.

- Cross-validation : Compare yields and purity metrics (e.g., HPLC area%) across methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.